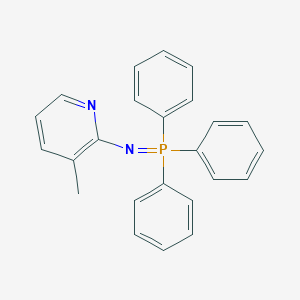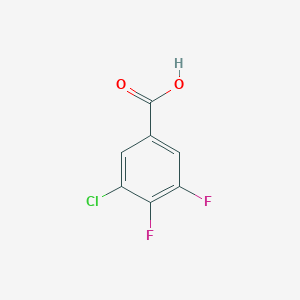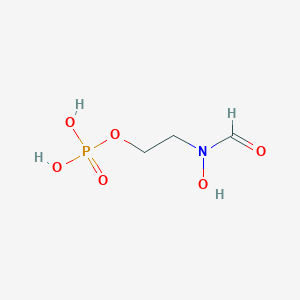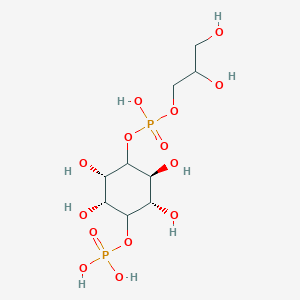
Anis-AM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anis-AM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorescent calcium indicator that has been used extensively in neuroscience research to study calcium signaling in cells. Anis-AM has also been used in the field of biomedicine to study the mechanisms of various diseases.
Wirkmechanismus
Anis-AM works by binding to calcium ions and emitting fluorescence when excited by light. The fluorescence emitted by Anis-AM is proportional to the concentration of calcium ions in the cell. This property of Anis-AM makes it an excellent tool for studying calcium signaling in cells.
Biochemische Und Physiologische Effekte
Anis-AM has been shown to have minimal effects on cellular metabolism and physiology. It does not affect the viability of cells or alter their normal functions. Anis-AM has been used in various cell types, including neurons, astrocytes, and endothelial cells, with no adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Anis-AM has several advantages over other calcium indicators. It has a high signal-to-noise ratio, low photobleaching, and low toxicity. Anis-AM is also membrane-permeable, allowing it to enter cells easily. However, Anis-AM has limitations in terms of its sensitivity to calcium ions. It has a lower affinity for calcium ions than other indicators, making it less suitable for detecting low concentrations of calcium ions.
Zukünftige Richtungen
For Anis-AM research include the development of new Anis-AM derivatives with increased sensitivity to calcium ions. Anis-AM can also be used in combination with other calcium indicators to study calcium signaling in cells more comprehensively. Additionally, Anis-AM can be used to study the mechanisms of other diseases beyond those currently being investigated. There is also potential for the use of Anis-AM in drug discovery and development.
Conclusion:
In conclusion, Anis-AM is a valuable tool for studying calcium signaling in cells. Its unique properties make it an excellent choice for neuroscience research and biomedicine. The synthesis of Anis-AM is a complex process that requires expertise in organic chemistry. Anis-AM has minimal effects on cellular metabolism and physiology and has several advantages over other calcium indicators. Despite its limitations, Anis-AM has significant potential for future research in various fields.
Synthesemethoden
The synthesis of Anis-AM involves the reaction of Anisaldehyde with acetoxymethyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of Anis-AM is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Anis-AM has been extensively used in neuroscience research to study calcium signaling in cells. It has been used to investigate the mechanisms of synaptic plasticity, neuronal excitability, and neurotransmitter release. Anis-AM has also been used in the field of biomedicine to study various diseases such as cancer, diabetes, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
132880-13-8 |
|---|---|
Produktname |
Anis-AM |
Molekularformel |
C17H21NO9 |
Molekulargewicht |
383.3 g/mol |
IUPAC-Name |
acetyloxymethyl 2-(N-[2-(acetyloxymethoxy)-2-oxoethyl]-3-methoxyanilino)acetate |
InChI |
InChI=1S/C17H21NO9/c1-12(19)24-10-26-16(21)8-18(9-17(22)27-11-25-13(2)20)14-5-4-6-15(7-14)23-3/h4-7H,8-11H2,1-3H3 |
InChI-Schlüssel |
NKGSOVVMDLCSMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
Kanonische SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |
Andere CAS-Nummern |
132880-13-8 |
Synonyme |
3-methoxybenzylamine diacetate acetoxymethyl ester ANIS-AM anisidine diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



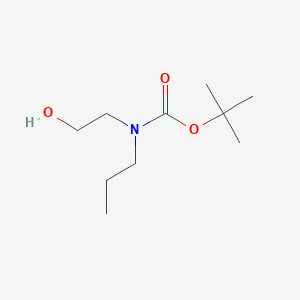
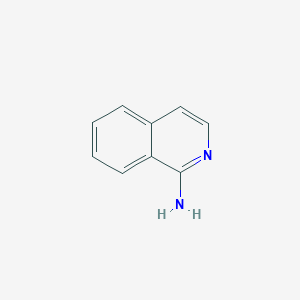
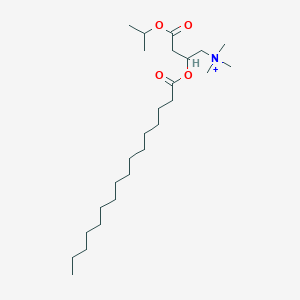
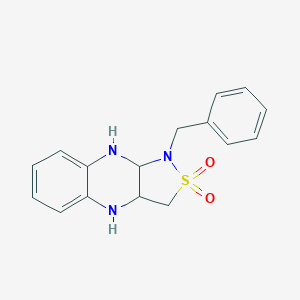
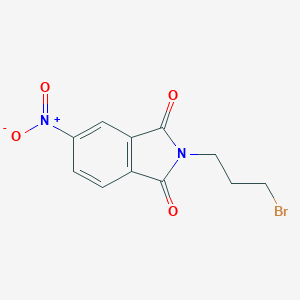
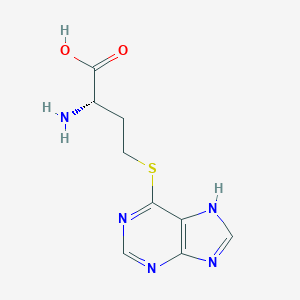
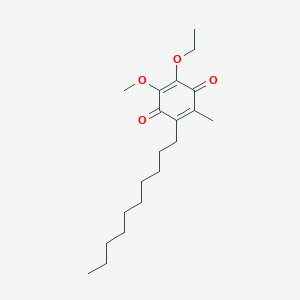
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
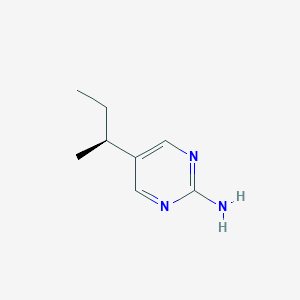
![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)
